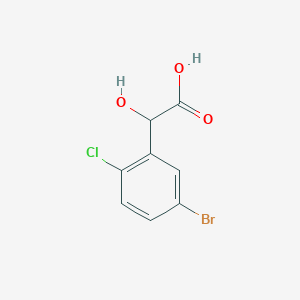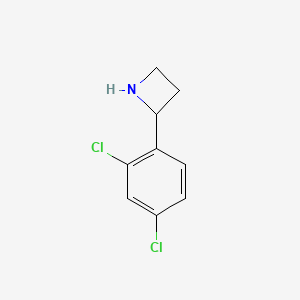![molecular formula C13H16BNO2S B13533332 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is an organoboron compound that features a thienopyridine core substituted with a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine typically involves the borylation of a thienopyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a thienopyridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Phenols: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their electronic properties.
Medicinal Chemistry: Explored for its potential in drug development due to its ability to form stable carbon-boron bonds.
Wirkmechanismus
The mechanism of action for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The compound’s reactivity is influenced by the electronic properties of the thienopyridine core and the steric effects of the tetramethyl-1,3,2-dioxaborolan group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different structural properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analog with distinct electronic effects.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine: A compound with a furo[3,2-b]pyridine core, offering different reactivity and applications.
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is unique due to its thienopyridine core, which imparts specific electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of heterocyclic compounds and materials with advanced electronic properties.
Eigenschaften
Molekularformel |
C13H16BNO2S |
|---|---|
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-7-11-10(15-8-9)5-6-18-11/h5-8H,1-4H3 |
InChI-Schlüssel |
DGWMSNIIORGYBE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CS3)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





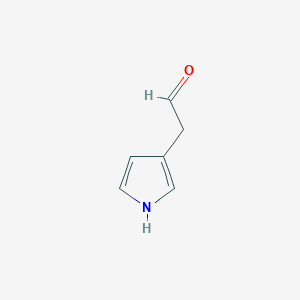
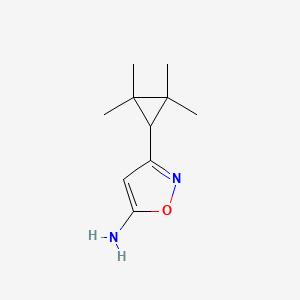

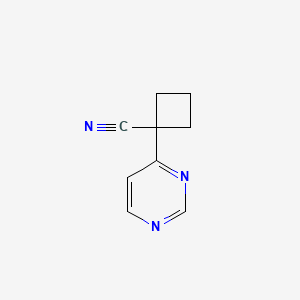
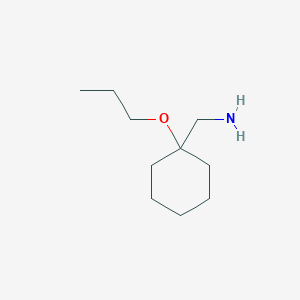
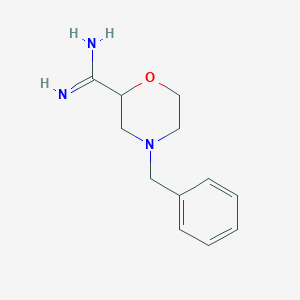
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
